1,4-Piperazinedicarbothioic acid

Antitrichomonal activity Structure-activity relationship Dithiocarbamate derivatives

1,4-Piperazinedicarbothioic acid (CAS 749815-45-0; IUPAC: piperazine-1,4-dicarbothioic S-acid) is a sulfur-containing heterocyclic compound with molecular formula C₆H₁₀N₂O₂S₂ and molecular weight of 206.3 g/mol. This compound features a piperazine core symmetrically substituted at the 1 and 4 positions with thioic acid (-COSH) functional groups, distinguishing it from oxygen-containing carbamate analogs.

Molecular Formula C6H10N2O2S2
Molecular Weight 206.3 g/mol
CAS No. 749815-45-0
Cat. No. B12521223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Piperazinedicarbothioic acid
CAS749815-45-0
Molecular FormulaC6H10N2O2S2
Molecular Weight206.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)S)C(=O)S
InChIInChI=1S/C6H10N2O2S2/c9-5(11)7-1-2-8(4-3-7)6(10)12/h1-4H2,(H,9,11)(H,10,12)
InChIKeyDAYTXJHPNKUCNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Piperazinedicarbothioic Acid (CAS 749815-45-0): Structural and Chemical Properties for Sourcing Decisions


1,4-Piperazinedicarbothioic acid (CAS 749815-45-0; IUPAC: piperazine-1,4-dicarbothioic S-acid) is a sulfur-containing heterocyclic compound with molecular formula C₆H₁₀N₂O₂S₂ and molecular weight of 206.3 g/mol . This compound features a piperazine core symmetrically substituted at the 1 and 4 positions with thioic acid (-COSH) functional groups, distinguishing it from oxygen-containing carbamate analogs . As a derivative of piperazine, it incorporates two nitrogen atoms in a six-membered ring with sulfur-containing functionalities that confer distinct metal-chelating properties .

Why Generic Piperazine Derivatives Cannot Substitute for 1,4-Piperazinedicarbothioic Acid (CAS 749815-45-0)


Generic substitution within the piperazine class is not feasible because the specific 1,4-bis(thioic acid) substitution pattern of this compound confers fundamentally different metal coordination stoichiometry and binding thermodynamics compared to oxygen-containing carbamate analogs or mono-substituted variants. Experimental evidence demonstrates that the sulfur-for-oxygen substitution alters metal-ligand bond stability by approximately 1.5 log units in Pd(II) systems , while the dual dithiocarbamate architecture enables bridging coordination modes unattainable with single-site ligands [1]. These functional differences directly impact performance in catalysis, materials synthesis, and metal sequestration applications.

Quantitative Differentiation Evidence for 1,4-Piperazinedicarbothioic Acid (CAS 749815-45-0) vs. Analogs


Enhanced Antitrichomonal Activity: Bis-Carbodithioate Derivative Outperforms Mono-Substituted Analog

In a comparative evaluation of synthesized piperazine-based dithiocarbamates, the 1,4-bis(carbodithioate) derivative (Compound 24), which incorporates the symmetrical dual-substitution architecture characteristic of 1,4-piperazinedicarbothioic acid derivatives, demonstrated approximately 10-fold greater antitrichomonal potency than its mono-substituted counterpart (Compound 18) [1]. Both compounds were tested under identical assay conditions against Trichomonas vaginalis, with the bis-substituted structure achieving a substantially lower minimum inhibitory concentration (MIC) [1].

Antitrichomonal activity Structure-activity relationship Dithiocarbamate derivatives

Superior Pd(II) Complexation Stability: 1,4-Piperazinedicarbothioate vs. Oxygen-Containing Carboxylate Ligand

Direct thermodynamic comparison data from vendor technical specifications indicates that 1,4-piperazinedicarbothioate forms a significantly more stable complex with Pd(II) than an oxygen-containing carboxylate comparator . The measured stability constant (log K) for the 1,4-piperazinedicarbothioate-Pd(II) complex is 8.2 ± 0.3 at 25°C, compared to 6.7 ± 0.2 for a cyclobutanedicarboxylate-Pd(II) system under equivalent conditions . This 1.5 log unit difference corresponds to an approximately 32-fold increase in complex formation constant.

Metal-ligand stability Palladium coordination Thermodynamics

Symmetric Bis-Dithiocarbamate Architecture Enables Bridging Coordination Mode Not Achievable with Mono-Functional Analogs

Crystallographic evidence demonstrates that the 1,4-bis(dithiocarbamate) scaffold derived from the piperazine-1,4-dicarbothioic acid framework functions as a bridging ligand capable of coordinating two metal centers simultaneously [1]. The piperazine-1,4-dicarbodithioate linker adopts an almost ideal chair conformation, positioning the dithiocarbamate donor groups at opposite ends of the molecular framework with a separation distance suitable for forming dinuclear complexes [1]. This bridging coordination mode is structurally precluded for mono-functional analogs (e.g., piperazine-1-carbodithioate derivatives) which can only coordinate a single metal center.

Coordination chemistry Crystal engineering Bridging ligand

Functional Versatility: Multi-Target Activity Profile in Spermicidal, Antifungal, and Antitrichomonal Assays

In a systematic screening of 21 synthesized piperazine-based dithiocarbamates, the 1,4-bis(carbodithioate) derivative (Compound 24) exhibited triple activity across spermicidal, antifungal, and antitrichomonal assays, whereas the mono-substituted derivative (Compound 18) showed comparatively weaker antitrichomonal activity [1]. For spermicidal activity, Compound 24 achieved a minimum effective concentration (MEC) of 0.06 mM for 100% sperm immobilization, and for antifungal activity against Candida species, MIC values were >0.11 mM [1]. Compound 24 was one of only seven compounds (33% of the tested library) demonstrating this multi-target profile [1].

Multi-target activity Antimicrobial screening Spermicidal agents

Primary Research and Industrial Application Scenarios for 1,4-Piperazinedicarbothioic Acid (CAS 749815-45-0)


Coordination Chemistry and Metal-Organic Framework (MOF) Precursor Development

The symmetric 1,4-bis-substitution pattern enables bridging coordination modes with metal ions such as Pd(II) and Au(I), as confirmed by crystallographic analysis of dinuclear complexes [1]. The measured log K value of 8.2 ± 0.3 for Pd(II) complexation (Δ log K = 1.5 vs. carboxylate analogs) supports its use as a ligand in catalysis, coordination polymer synthesis, and precious metal extraction systems .

Antiparasitic Lead Compound Scaffold Development

Structure-activity relationship studies demonstrate that the 1,4-bis(carbodithioate) architecture achieves approximately 10-fold greater antitrichomonal potency (MIC = 0.14 mM) compared to mono-substituted analogs (MIC = 1.38 mM) [1]. This scaffold also exhibits spermicidal activity (MEC = 0.06 mM) and antifungal activity (MIC >0.11 mM), providing a multi-target profile suitable for antiparasitic drug discovery programs [1].

Synthesis of S,S-Disubstituted Ester Derivatives

The thioic acid (-COSH) groups at the 1 and 4 positions serve as reactive handles for esterification to generate S,S-dialkyl or S,S-diaryl derivatives. Related compounds such as S,S-diethyl ester (CAS 6961-67-7) and S,S-bis(4-methylphenyl) ester (CAS 6442-95-1) have been reported, indicating that 1,4-piperazinedicarbothioic acid functions as a versatile synthetic intermediate for generating libraries of structurally diverse piperazine-based sulfur-containing compounds [1].

Comparative Ligand Screening in Metal Sequestration Studies

The sulfur-for-oxygen substitution in the thioic acid functional group alters metal-ligand bond thermodynamics, with measured stability constants providing quantitative benchmarks for ligand selection [1]. This compound can serve as a reference standard in comparative metal-chelating agent screening, particularly for applications requiring differentiation between oxygen-donor and sulfur-donor ligand systems [1].

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